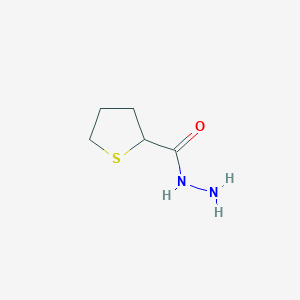
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine is a complex organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by the presence of a ketone group substituted by one aryl group and a phenyl group
Métodos De Preparación
The synthesis of 3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine typically involves multiple steps. One common synthetic route includes the acylation of a substituted pyrazole with a benzoyl chloride derivative. For instance, the preparation of similar compounds has been reported via the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and a substituted pyrazole . The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process.
Análisis De Reacciones Químicas
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been shown to interact with bacterial cell division proteins, making them potential antibacterial agents .
Comparación Con Compuestos Similares
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine can be compared to other aryl-phenylketones, such as:
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Known for its potential antimicrobial properties.
4-chloro-4-fluorobutyrophenone: Explored for its multireceptor binding profile.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(2-fluorophenyl)-1-phenylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO/c24-17-12-10-16(11-13-17)23(27)21-15-26(18-6-2-1-3-7-18)14-20(21)19-8-4-5-9-22(19)25/h1-13,20-21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFPQMOCFMMABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2845023.png)


![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/new.no-structure.jpg)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2845032.png)
![5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine](/img/structure/B2845034.png)
![Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate](/img/structure/B2845036.png)
![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)
![N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2845039.png)

![(2S)-2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2845041.png)
![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)


